molecular formula C16H16N2O2 B4766045 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide

3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide

Cat. No. B4766045
M. Wt: 268.31 g/mol
InChI Key: BKYOSGNOAOOPOP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MPAA and has a molecular formula of C17H16N2O2. MPAA is a derivative of acrylamide and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of MPAA is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome. MPAA has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
MPAA has been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of anticancer drugs. The compound has also been found to exhibit good stability in biological fluids, which is essential for its use as a drug. MPAA has been found to induce apoptosis in cancer cells, which is a desirable effect for the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using MPAA in lab experiments include its ease of synthesis, low toxicity towards normal cells, and stability in biological fluids. The limitations of using MPAA in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of MPAA. One potential direction is the development of MPAA-based drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of MPAA and its potential applications in other fields of research. The use of MPAA as a fluorescent probe for the detection of metal ions is also an area that requires further investigation.
Conclusion
In conclusion, MPAA is a chemical compound with potential applications in various fields of research. The synthesis method of MPAA is relatively simple, and the compound has been found to exhibit low toxicity towards normal cells. MPAA has been studied for its anticancer, antifungal, and antimicrobial properties and has been found to induce apoptosis in cancer cells. Further studies are needed to fully understand the mechanism of action of MPAA and its potential applications in other fields of research.

Scientific Research Applications

MPAA has shown potential applications in various fields of research. The compound has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. MPAA has been found to exhibit selective toxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-8-3-2-6-13(15)9-10-16(19)18-12-14-7-4-5-11-17-14/h2-11H,12H2,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYOSGNOAOOPOP-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.